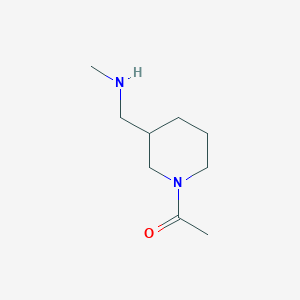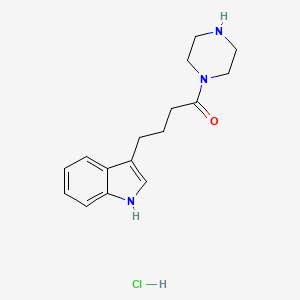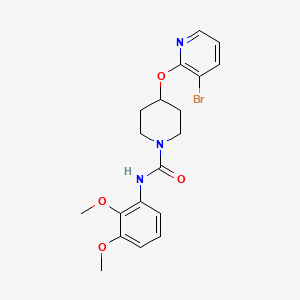![molecular formula C9H8N2OS B2980593 (Z)-2-[(E)-methoxyiminomethyl]-3-thiophen-2-ylprop-2-enenitrile CAS No. 339278-32-9](/img/structure/B2980593.png)
(Z)-2-[(E)-methoxyiminomethyl]-3-thiophen-2-ylprop-2-enenitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Molecular Structure Analysis
The molecular structure of this compound would be influenced by the presence of the nitrile, methoxyimino, and thiophene groups. These groups could potentially participate in various types of bonding and interactions, influencing the overall shape and properties of the molecule .Chemical Reactions Analysis
The nitrile group is known to undergo various reactions, including hydrolysis, reduction, and the Grignard reaction . The methoxyimino group could potentially participate in reactions involving the nitrogen atom or the oxygen atom .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the nitrile group could contribute to the compound’s polarity, solubility, and reactivity .Applications De Recherche Scientifique
Magnetism and Luminescence Studies
- Dual-Luminescent Compounds with Magnetic Properties : Compounds containing (Z)-2-[(E)-methoxyiminomethyl]-3-thiophen-2-ylprop-2-enenitrile demonstrate Single Molecule Magnet (SMM) behavior with large thermal energy barriers for the reversal of the magnetization. These compounds exhibit metal- and ligand-centered dual emissions in the visible region, making them magnetoluminescent bifunctional molecular materials (Costes et al., 2016).
Photochemistry and Molecular Interaction
- Fluoroionophores Based on Derivatives : Fluoroionophores derived from (Z)-2-[(E)-methoxyiminomethyl]-3-thiophen-2-ylprop-2-enenitrile have been developed, showing spectral diversity when interacting with metal cations. These compounds can specifically chelate Zn+2 in organic and semi-aqueous solutions, making them valuable in studies of metal-ion interactions (Hong et al., 2012).
Synthesis of Functionalized Compounds
- Synthesis of Isoxazoles and Chromones : The compound plays a role in the synthesis of functionalized isoxazoles and chromones, where it undergoes oxocarbenium ion mediated cyclization (Jonušis et al., 2016).
Electronic Structure and Molecular Analysis
- Electronic Structure and Intramolecular Proton Transfer : It has been used in the study of electronic structure and intramolecular proton transfer of certain tautomers, which is significant in understanding the behavior of molecular structures under different conditions (Koşar et al., 2011).
Catalysis
- Photocatalytic Activity in Zinc Complexes : Its derivatives have been investigated for their potential in enhancing the photocatalytic activity under visible light, particularly in the degradation of organic pollutants (Alam et al., 2017).
Safety And Hazards
Orientations Futures
Propriétés
IUPAC Name |
(Z)-2-[(E)-methoxyiminomethyl]-3-thiophen-2-ylprop-2-enenitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2OS/c1-12-11-7-8(6-10)5-9-3-2-4-13-9/h2-5,7H,1H3/b8-5+,11-7+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YOJREVNOTVRLTJ-FBSVACHXSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CON=CC(=CC1=CC=CS1)C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CO/N=C/C(=C/C1=CC=CS1)/C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2Z)-2-[(1E)-(methoxyimino)methyl]-3-(thiophen-2-yl)prop-2-enenitrile | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-4-chlorobenzenesulfonamide](/img/structure/B2980511.png)
![2-[2-(3,5-dimethylpyrazol-1-yl)-4-oxo-6,7-dihydro-5H-cyclopenta[d]pyrimidin-3-yl]-N-prop-2-enylacetamide](/img/structure/B2980512.png)

![1-(5-Chloro-2-methylphenyl)-4-[2-(4-fluorophenyl)-2-oxoethyl]pyrazine-2,3-dione](/img/structure/B2980514.png)
![N-[(2H-1,3-benzodioxol-5-yl)methyl]-N'-{2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl}ethanediamide](/img/structure/B2980515.png)

![2-[(5-benzyl-1,3,4-oxadiazol-2-yl)sulfanyl]-1-[4-[(E)-2-phenylethenyl]sulfonylpiperazin-1-yl]ethanone](/img/structure/B2980518.png)






